1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
Description
The compound 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a heterocyclic molecule featuring a 4,5-dihydroimidazole core substituted with a 3-methylbenzylthio group at position 2 and a phenylethanone moiety at position 1. This structure combines a partially saturated imidazole ring (enhancing conformational rigidity) with aromatic and thioether substituents, which may influence electronic properties and biological interactions.
Crystallographic studies of related compounds (e.g., –12) suggest that such molecules adopt planar or near-planar conformations, with hydrogen bonding (e.g., O–H⋯N) stabilizing crystal packing .
Properties
IUPAC Name |
1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-6-5-9-17(12-15)14-23-19-20-10-11-21(19)18(22)13-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURZXCOAPHSNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic aromatic substitution reactions, where a thiol group reacts with an aromatic halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The presence of the sulfanyl group may enhance these effects by interacting with bacterial enzymes or disrupting cell membrane integrity. Studies have shown that derivatives of similar structures can effectively combat various pathogens, including bacteria and fungi .
Anticancer Properties
There is growing interest in the anticancer potential of imidazole-containing compounds. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still under investigation but show promise for future cancer therapies .
Anti-inflammatory Effects
Compounds with imidazole structures have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or chronic inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
Sulfanyl vs. Sulfonyl Groups
- Target Compound : The 3-methylbenzylthio group (–S–CH₂–C₆H₄–CH₃) at position 2 is a thioether, contributing moderate electron-donating effects.
- Analog from : 1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole replaces the thioether with a sulfonyl group (–SO₂–C₆H₃(CH₃)₂), which is strongly electron-withdrawing. This substitution likely reduces nucleophilicity at the sulfur atom and alters metabolic stability .
Heterocycle Modifications
- Oxadiazole Derivative (): 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one replaces the dihydroimidazole with a 1,3,4-oxadiazole ring.
Aromatic Substituent Comparisons
Phenylethanone vs. Phenoxypropanone
- Target Compound: The phenylethanone group (–CO–CH₂–C₆H₅) provides a ketone functionality for hydrogen bonding.
- Analog from : 1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxy-1-propanone substitutes phenylethanone with a phenoxypropanone group (–CO–CH(CH₃)–O–C₆H₅). The ether linkage and branched chain may reduce rotational freedom, affecting binding specificity .
Methylphenyl vs. Fluorobenzyl
- Target Compound : The 3-methylphenyl group offers steric bulk without significant electronic effects.
Table 1: Structural and Electronic Properties of Selected Compounds
Biological Activity
The compound 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one , also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological properties, synthesis, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features an imidazole ring, a phenyl group, and a sulfanyl group, which are crucial for its biological activity. The molecular weight is approximately 300.42 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction between appropriate precursors through methods such as Claisen–Schmidt condensation . The process generally yields significant amounts of the desired product, often requiring purification through recrystallization or chromatography to achieve high purity levels (≥95%) .
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit notable antimicrobial properties. In one study, derivatives similar to our compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that the compound exhibits a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Studies
- Antimicrobial Evaluation : A series of imidazole derivatives were tested against multi-drug resistant strains. The results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL against resistant strains .
- Antioxidant Study : A comparative analysis showed that the compound outperformed traditional antioxidants like ascorbic acid in scavenging DPPH radicals, with an IC50 value of 25 µg/mL compared to 50 µg/mL for ascorbic acid .
- Anticancer Research : In a study assessing the cytotoxic effects on cancer cells, it was found that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM for MCF-7 cells .
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via cyclocondensation or multi-step substitution reactions, leveraging methods analogous to tetra-substituted imidazole derivatives. Key factors influencing yield include:
- Substituent compatibility : Electron-withdrawing or donating groups on the phenyl rings may alter reactivity. For example, 4,5-diphenylimidazole derivatives require careful control of stoichiometry and reaction time to avoid byproducts .
- Catalyst selection : Use of ammonium persulfate (APS) or similar oxidizing agents in controlled copolymerization reactions can enhance efficiency .
- Temperature and solvent : Reactions in ethanol or methanol at reflux (60–80°C) are common, with purification via column chromatography using silica gel .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Refer to safety data sheets (SDS) for structurally similar imidazoles:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
- First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved during structural characterization?
Answer:
Discrepancies arise from dynamic molecular conformations or crystallographic packing effects. Methodological solutions include:
- X-ray crystallography : Resolve absolute configuration, as demonstrated for imidazole-ethanol solvates (e.g., 90 K single-crystal studies) .
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign proton environments and verify substituent positions .
- Cross-validation : Compare experimental data with computational models (DFT) for bond angles and torsional strain .
Advanced: What pharmacological screening approaches are suitable for evaluating bioactivity?
Answer:
Follow protocols for analogous imidazole derivatives:
- Antimicrobial assays : Determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus or Candida albicans using broth microdilution .
- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
- Structure-activity relationship (SAR) : Modify the 3-methylphenyl or thioether groups to probe interactions with target enzymes .
Basic: Which analytical methods are most reliable for purity assessment?
Answer:
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for baseline separation of impurities .
- Melting point analysis : Compare observed values (e.g., 180–185°C) with literature data to detect solvates or polymorphs .
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7) and UV visualization .
Advanced: How do structural modifications at the imidazole ring’s 2-position impact bioactivity?
Answer:
Substitutions at the 2-position (e.g., thioether vs. aryl groups) alter steric and electronic profiles:
- Thioether groups : Enhance lipophilicity, improving membrane permeability in antifungal agents .
- Aryl substitutions : Electron-deficient rings (e.g., 4-chlorophenyl) increase binding affinity to cytochrome P450 enzymes .
- Comparative studies : Test derivatives like 2-(thiophen-2-yl)-4,5-diphenylimidazole to quantify potency shifts .
Advanced: What strategies mitigate synthetic challenges in introducing the (3-methylphenyl)methylsulfanyl group?
Answer:
- Thiol protection : Use tert-butylthiol to prevent oxidation during coupling reactions .
- Nucleophilic substitution : React the imidazole precursor with 3-methylbenzyl bromide in DMF at 50°C, followed by deprotection with TFA .
- Yield optimization : Monitor reaction progress via LC-MS and adjust equivalents of NaH (1.2–1.5 eq) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
